molecular formula C15H16N6S B12268128 4-{Methyl[1-(pyridin-2-yl)azetidin-3-yl]amino}-2-(methylsulfanyl)pyrimidine-5-carbonitrile

4-{Methyl[1-(pyridin-2-yl)azetidin-3-yl]amino}-2-(methylsulfanyl)pyrimidine-5-carbonitrile

Cat. No.: B12268128
M. Wt: 312.4 g/mol
InChI Key: UQNGOJDVFBKPQC-UHFFFAOYSA-N
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Description

4-{Methyl[1-(pyridin-2-yl)azetidin-3-yl]amino}-2-(methylsulfanyl)pyrimidine-5-carbonitrile is a complex organic compound that features a pyrimidine ring substituted with a methylsulfanyl group and a carbonitrile group. This compound also contains an azetidine ring attached to a pyridine moiety. The presence of these diverse functional groups makes it a compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{Methyl[1-(pyridin-2-yl)azetidin-3-yl]amino}-2-(methylsulfanyl)pyrimidine-5-carbonitrile typically involves multiple steps. One common approach is the condensation of 2-aminopyridine with an appropriate aldehyde to form an intermediate, which is then subjected to further reactions to introduce the azetidine and pyrimidine rings . The reaction conditions often require the use of solvents like ethanol and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-{Methyl[1-(pyridin-2-yl)azetidin-3-yl]amino}-2-(methylsulfanyl)pyrimidine-5-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyridine and pyrimidine derivatives.

Scientific Research Applications

4-{Methyl[1-(pyridin-2-yl)azetidin-3-yl]amino}-2-(methylsulfanyl)pyrimidine-5-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{Methyl[1-(pyridin-2-yl)azetidin-3-yl]amino}-2-(methylsulfanyl)pyrimidine-5-carbonitrile is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its various functional groups. The pyridine and pyrimidine rings may facilitate binding to biological macromolecules, while the azetidine ring could influence the compound’s overall conformation and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{Methyl[1-(pyridin-2-yl)azetidin-3-yl]amino}-2-(methylsulfanyl)pyrimidine-5-carbonitrile is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both pyridine and pyrimidine rings, along with the azetidine moiety, makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C15H16N6S

Molecular Weight

312.4 g/mol

IUPAC Name

4-[methyl-(1-pyridin-2-ylazetidin-3-yl)amino]-2-methylsulfanylpyrimidine-5-carbonitrile

InChI

InChI=1S/C15H16N6S/c1-20(14-11(7-16)8-18-15(19-14)22-2)12-9-21(10-12)13-5-3-4-6-17-13/h3-6,8,12H,9-10H2,1-2H3

InChI Key

UQNGOJDVFBKPQC-UHFFFAOYSA-N

Canonical SMILES

CN(C1CN(C1)C2=CC=CC=N2)C3=NC(=NC=C3C#N)SC

Origin of Product

United States

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